2-Methoxymethyl-5-nitro-thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-(methoxymethyl)-5-nitrothiophene |
InChI |
InChI=1S/C6H7NO3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3 |
InChI Key |
XQEAMPFRAKSDFB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxymethyl 5 Nitro Thiophene and Analogues
Strategies for the Construction of Nitrothiophene Scaffolds
The introduction of a nitro group onto a thiophene (B33073) ring is a critical step in the synthesis of the target compound and its analogues. This can be achieved through electrophilic substitution on a thiophene derivative or by building the ring system with the nitro group already incorporated into one of the precursors.
Direct Nitration Approaches for Thiophene Derivatives
Direct nitration is a common and straightforward method for the synthesis of nitrothiophenes. However, the high reactivity of the thiophene ring towards electrophiles necessitates careful control of reaction conditions to avoid polysubstitution and oxidative degradation. semanticscholar.org
The classic approach to nitrating thiophene involves the use of nitric acid, often in the presence of a catalyst or a modifying agent to control the reactivity. A widely used method is the reaction of thiophene with fuming nitric acid in a mixture of acetic anhydride (B1165640) and glacial acetic acid. researchgate.netorgsyn.org This method typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product. google.com The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts. researchgate.net
Conventional nitration with a mixture of concentrated nitric acid and sulfuric acid, a common reagent for nitrating benzene (B151609), is generally too harsh for thiophene and can lead to substrate degradation. stackexchange.com Milder nitrating agents, such as copper nitrate (B79036), have also been employed. semanticscholar.org Another effective reagent is a combination of nitric acid and trifluoroacetic anhydride, which has been shown to produce 2-nitrothiophene in good yield. semanticscholar.org
| Reagent/Catalyst | Solvent | Temperature | Yield of 2-nitrothiophene | Reference |
| Fuming HNO₃ / Acetic Anhydride | Acetic Acid | 10°C | 70-85% | researchgate.net |
| HNO₃ / Trifluoroacetic Anhydride | Not specified | Not specified | 78% | semanticscholar.org |
This table presents data for the nitration of unsubstituted thiophene.
The synthesis of the specifically named compound, 2-Methoxymethyl-5-nitro-thiophene, would likely proceed via the direct nitration of 2-(methoxymethyl)thiophene. The methoxymethyl group at the 2-position is expected to direct the incoming nitro group to the 5-position of the thiophene ring.
To improve the selectivity of the nitration reaction and to develop more environmentally friendly processes, solid acid catalysts have been investigated. Metal-exchanged montmorillonite (B579905) clays, such as Fe³⁺-montmorillonite, have been shown to be effective catalysts for the nitration of thiophene with nitric acid, often with high selectivity for the 2-nitro isomer. google.com These catalysts are believed to generate the nitronium ion (NO₂⁺), the active electrophile, under the reaction conditions. google.com
The use of these clay catalysts can offer several advantages, including the elimination of the need for acetic anhydride, easier separation of the catalyst from the reaction mixture, and potentially higher selectivity. google.com For instance, the nitration of thiophene using Fe³⁺-montmorillonite in dichloroethane can proceed with high selectivity to 2-nitrothiophene. google.com
| Catalyst | Metal Ion | Solvent | Temperature | Selectivity for 2-nitrothiophene |
| Montmorillonite Clay | Fe³⁺ | Dichloroethane | Reflux | High |
| K10 Montmorillonite Clay | Al³⁺, La³⁺, Cu²⁺, Zn²⁺ | Not specified | 70-80°C | Up to 100% |
Data sourced from studies on the nitration of unsubstituted thiophene.
Halogenated thiophenes can also serve as precursors for the synthesis of nitrothiophenes. The nitration of halothiophenes is influenced by the directing effects of both the sulfur atom in the ring and the halogen substituent. For example, the nitration of 3-bromothiophene (B43185) has been studied and results in a mixture of products, with 3-bromo-2-nitrothiophene being the major isomer. researchgate.net This demonstrates that the position of the nitro group can be directed by the existing substituent on the thiophene ring. While specific studies on the nitration of 2-iodothiophene were not detailed in the provided context, the principles of electrophilic aromatic substitution suggest that the iodine atom would influence the position of nitration.
Ring Annulation and Cyclization Reactions for Nitrothiophene Formation
An alternative to the direct nitration of a preformed thiophene ring is the construction of the nitrothiophene scaffold from acyclic precursors. This approach allows for the regioselective placement of the nitro group and other substituents.
A notable ring-closing strategy for the synthesis of 2-nitrothiophenes involves the reaction of β-halo-α,β-unsaturated aldehydes or nitriles with a sulfur source and a nitromethane derivative. A recently developed method utilizes β-thiocyanatopropenals, which are readily prepared from β-chlorovinyl aldehydes, as precursors for the synthesis of 2-nitrothiophenes. researchgate.net
The reaction proceeds through a tandem Henry reaction and a nucleophilic substitution on the sulfur of the thiocyanate group. researchgate.net In this process, nitromethane, activated by a base such as tetra-n-butylammonium fluoride (B91410) or diisopropylethylamine, adds to the aldehyde of the β-thiocyanatopropenal. researchgate.net This is followed by an intramolecular cyclization where the newly formed carbanion attacks the sulfur of the thiocyanate, displacing the cyanide and forming the thiophene ring. researchgate.net
While the specific use of β-chloropropenonitriles was not explicitly detailed, the underlying chemical principles suggest a similar reaction pathway would be feasible. The cyano group would provide an alternative handle for the cyclization reaction, leading to the formation of the corresponding aminothiophene derivatives which could then be converted to the desired nitro compounds.
| Precursor | Reagents | Base | Key Reaction Steps | Product Type |
| β-Thiocyanatopropenal | Nitromethane | TBAF or DIEA | Henry Reaction, Intramolecular Nucleophilic Substitution | 2-Nitrothiophene derivative |
This table outlines the general components of the ring annulation reaction.
Formation of 3-Nitrothiophen-2-amines via α-Nitroketene N,S-Aminoacetals
A notable and efficient method for synthesizing N-substituted 3-nitrothiophen-2-amines has been developed, utilizing the reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol (B140307). beilstein-journals.orgresearchgate.net This process is significant as it facilitates the formation of two carbon-carbon bonds in a single operation. beilstein-journals.org The reaction is typically conducted in the presence of a base like potassium carbonate (K₂CO₃) in refluxing ethanol (B145695). beilstein-journals.orgresearchgate.net
The proposed mechanism begins with the base-induced decomposition of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde. nih.gov This is followed by a sequence of steps including nucleophilic carbonyl addition, annelation (ring formation), and elimination to yield the final 3-nitrothiophen-2-amine (B13103592) product. beilstein-journals.orgresearchgate.net This domino reaction approach is valued for its efficiency in constructing biologically relevant heterocyclic compounds. beilstein-journals.org
The versatility of this method has been demonstrated through its application to a variety of α-nitroketene N,S-aminoacetals, successfully producing thiophenes with a range of N-aryl and N-alkyl substituents in good to excellent yields. researchgate.net For instance, reactions involving α-nitroketene N,S-anilinoacetals proceed efficiently, as do those with N,S-alkylaminoacetals, although the latter may require longer reaction times. researchgate.net The method accommodates linear, α-branched, and benzyl substituents on the amino group. researchgate.net
Table 1: Synthesis of Various 2-Amino-3-nitrothiophenes Data sourced from Beilstein J. Org. Chem. 2015, 11, 1707–1712. researchgate.net
| Entry | N-Substituent (R) | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorophenyl | 3a | 25 | 90 |
| 2 | 4-Chlorophenyl | 3b | 25 | 92 |
| 3 | 4-Bromophenyl | 3c | 25 | 91 |
| 4 | 4-Methylphenyl | 3e | 24 | 94 |
| 5 | 4-Ethylphenyl | 3g | 23 | 95 |
| 6 | 4-Methoxyphenyl | 3i | 20 | 96 |
| 7 | Methyl | 3s | 205 | 93 |
| 8 | n-Butyl | 3u | 190 | 98 |
| 9 | Cyclopropyl | 3w | 190 | 94 |
| 10 | Benzyl | 3y | 180 | 92 |
Multi-component Reactions in Nitrothiophene Synthesis
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. organic-chemistry.orgfrontiersin.org This approach is advantageous in synthetic chemistry as it reduces the number of reaction steps and purification processes, aligning with the principles of green chemistry by minimizing waste. frontiersin.org
In the context of thiophene synthesis, MCRs provide a powerful route to create complex and diverse molecular structures. nih.govresearchgate.net The Gewald reaction is a classic example of an MCR used to produce 2-aminothiophenes. organic-chemistry.org While not exclusively for nitrothiophenes, the principles of MCRs can be adapted for their synthesis. For example, a four-component reaction involving aromatic aldehydes, malononitrile, ethyl acetoacetate, and elemental sulfur has been used to synthesize 2-amino thiophene derivatives. researchgate.net Such strategies allow for the rapid generation of a library of substituted thiophenes, which can serve as precursors for nitro-substituted analogues. The convergence and atom economy of MCRs make them a highly attractive methodology for the construction of functionalized thiophene rings. frontiersin.org
Introduction of the Methoxymethyl Moiety on the Thiophene Ring
The introduction of a methoxymethyl group onto a thiophene ring is typically achieved through the functionalization of a pre-existing substituent, such as a carbaldehyde, or by building the ring with the desired side chain already incorporated into one of the precursors.
Functionalization of Thiophene Carbaldehyde Derivatives
A common and logical precursor for introducing a 2-methoxymethyl group is a 2-thiophene carbaldehyde. The synthesis of thiophene-2-carbaldehydes can be accomplished through various methods. researchgate.netgoogle.com For instance, 3-methylthiophene-2-aldehyde can be synthesized from 3-methylthiophene via bromination, followed by a Grignard reaction and subsequent reaction with N,N-dimethylformamide (DMF). google.com
Once the aldehyde is in place, a standard two-step synthetic sequence can be employed. First, the aldehyde group is reduced to a primary alcohol (a hydroxymethyl group) using a suitable reducing agent like sodium borohydride. Second, the resulting hydroxymethyl-thiophene intermediate undergoes an etherification reaction to form the methoxymethyl group.
Methoxylation Strategies (e.g., Sodium Hydride and Iodomethane Mediated)
The etherification of the hydroxymethyl group to a methoxymethyl group is commonly achieved via the Williamson ether synthesis. This method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a sodium alkoxide intermediate. researchgate.net This highly nucleophilic alkoxide then reacts with an alkyl halide, typically iodomethane (CH₃I), in an Sₙ2 reaction to yield the desired methyl ether. Sodium hydride is an effective reagent for this type of transformation in the synthesis of various heterocyclic compounds. researchgate.net
Approaches for Methoxyalkyl Side Chains (e.g., 3-(methoxymethyl)thiophene-2-sulfonamide as precursor)
An alternative strategy involves utilizing a precursor that already contains a methoxyalkyl side chain. Thiophene derivatives bearing biologically active sulfonamide groups are of significant interest in medicinal chemistry. researchgate.net The synthesis of precursors like 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride provides a route to thiophene sulfonamides. google.com Compounds such as 3-[(3-Methoxyphenyl)methyl]thiophene-2-sulfonamide demonstrate the chemical compatibility of having both a sulfonamide and a methoxyalkyl group on a thiophene ring. nih.gov By starting with a thiophene scaffold that already possesses the methoxymethyl group, subsequent reactions, such as sulfonation and amidation, can be performed to build more complex target molecules.
Generation of Methoxymethyl-Substituted Intermediates for Thiophene Scaffolds
Thiophene intermediates are valuable building blocks for the synthesis of more complex molecules, including polysubstituted fatty acids. ntu.ac.uk A relevant approach involves the preparation of hydroxythiophene carboxylates, which can then be O-methylated to produce methoxy-substituted thiophene intermediates. ntu.ac.uk These methoxylated thiophenes serve as versatile scaffolds. ntu.ac.ukmdpi.com The thiophene ring can be functionalized further or used in subsequent reactions where the methoxymethyl group is already present. This approach avoids exposing sensitive functional groups to the conditions required for side-chain installation later in the synthesis.
Convergent and Divergent Synthetic Pathways to this compound
The strategic approach to synthesizing this compound can be designed as either a linear, sequential process or as a divergent pathway from a common intermediate to generate analogues.
A linear or sequential approach involves the step-by-step modification of a starting thiophene material. For the target molecule, a plausible and common strategy begins with a simple precursor like 2-methylthiophene. This precursor would first undergo electrophilic nitration to introduce the nitro group, followed by modification of the methyl side-chain to install the methoxy (B1213986) functionality.
A divergent synthesis strategy would leverage a key intermediate to create a library of related compounds. For instance, an intermediate such as 2-(bromomethyl)-5-nitrothiophene could be synthesized and subsequently reacted with a variety of nucleophiles (e.g., sodium methoxide, sodium ethoxide, various amines, or thiolates) to produce a range of 2-alkoxymethyl, 2-aminomethyl, or 2-thioalkylmethyl derivatives, including the target compound. This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry.
A primary route to this compound involves a multi-step sequence starting from the functionalization of the thiophene core.
Nitration of 2-Methylthiophene : The first step is the regioselective nitration of 2-methylthiophene. The methyl group is an ortho-, para-director, and in the case of thiophene, substitution is strongly favored at the C5 position. However, the high reactivity of the thiophene ring requires mild nitrating conditions to avoid oxidation and polysubstitution. Standard nitrating mixtures like nitric acid in sulfuric acid are often too harsh stackexchange.com. A common and effective method involves using nitric acid in acetic anhydride or trifluoroacetic anhydride, which provides the nitro derivative in good yield stackexchange.comresearchgate.net. The reaction must be carefully controlled to prevent runaway reactions, which can occur due to autocatalytic nitrosation stackexchange.com.
Side-Chain Halogenation : The resulting 2-methyl-5-nitrothiophene serves as the substrate for side-chain functionalization. The methyl group can be activated for nucleophilic substitution via free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) would introduce a bromine atom on the methyl group, yielding 2-(bromomethyl)-5-nitrothiophene. This type of benzylic-like halogenation is a standard transformation in organic synthesis.
Nucleophilic Substitution : The final step is a nucleophilic substitution reaction. The highly reactive 2-(bromomethyl)-5-nitrothiophene can be treated with a methoxide source, such as sodium methoxide in methanol, to displace the bromide and form the desired this compound. This SN2 reaction is typically efficient, driven by the formation of a stable sodium bromide salt. This stepwise approach allows for clear control over the introduction of each functional group.
For the synthesis of more complex structures, such as nitrothiophene trimers or polymers, convergent strategies based on palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki and Stille reactions are powerful methods for forming C-C bonds between aromatic rings. nih.govnih.gov
The synthesis of nitro-substituted thiophene trimers typically involves the coupling of a central di-halogenated thiophene unit with two equivalents of an organometallic thiophene monomer. nih.gov A common strategy is to first synthesize a dinitro-dibromo-thiophene core, which is then coupled with an organoboron or organotin thiophene derivative. nih.gov
Stille Coupling : This reaction couples an organotin compound with an organic halide. nih.govnih.gov For nitrothiophene trimers, 2,5-dibromo-3,4-dinitrothiophene can be reacted with a thienylstannane derivative, such as tributyl(2-thienyl)tin, in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov The reaction is tolerant of many functional groups, including the nitro group. nih.gov
Suzuki-Miyaura Coupling : This is often the preferred method due to the lower toxicity of the organoboron reagents compared to organostannanes. nih.gov The synthesis involves coupling a dihalothiophene with a thiophene boronic acid or boronate ester. nih.gov The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. Recent advancements have even demonstrated the use of nitroarenes themselves as electrophilic coupling partners in Suzuki reactions, opening new synthetic routes. researchgate.net
Table 1: Comparison of Suzuki and Stille Coupling for Thiophene Systems
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Nucleophile | Organoboron (Boronic acid/ester) | Organotin (Stannane) |
| Toxicity | Boron reagents are generally low in toxicity. | Tin reagents are highly toxic. |
| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) |
| Byproducts | Boron-based salts, generally easy to remove. | Tin-based byproducts, often difficult to separate completely. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃). | Generally does not require a base. |
| Functional Group Tolerance | Very high, though boronic acids can be sensitive. | Very high, compatible with most functional groups. nih.gov |
The application of microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and improve product purity. This technology is highly applicable to the synthesis of nitrothiophenes.
Microwave-assisted organic synthesis (MAOS) relies on the efficient heating of polar molecules and ions through dielectric heating, leading to rapid temperature increases within the reaction vessel. derpharmachemica.com
Microwave-Assisted Nitration : The nitration of aromatic rings can be significantly accelerated using microwave energy. Studies have shown that nitration reactions that take hours under conventional heating can be completed in minutes with microwave assistance, often with improved regioselectivity and cleaner reaction profiles. derpharmachemica.comorgsyn.org
Microwave-Assisted Coupling : Suzuki and Stille coupling reactions are also well-suited for microwave heating. A solvent-free, microwave-assisted Suzuki coupling approach has been demonstrated for the synthesis of oligothiophenes, offering a more efficient and environmentally friendly alternative to traditional methods. nih.gov The rapid heating allows for the use of lower catalyst loadings and shorter reaction times, which is particularly beneficial for large-scale production.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogues, several sustainable strategies can be implemented.
Catalysis : A key green approach is the use of reusable solid acid catalysts for the nitration step. Metal-exchanged montmorillonite clays (such as Fe³⁺-montmorillonite) have been successfully used to nitrate thiophene with nitric acid, completely avoiding the use of corrosive sulfuric acid and expensive, hazardous acetic anhydride. google.comgoogle.com These catalysts can be easily filtered off from the reaction mixture and reused, minimizing waste. google.com
Alternative Reagents and Solvents : The development of synthetic routes that avoid toxic reagents and solvents is crucial. For example, replacing highly toxic organotin compounds in Stille couplings with less hazardous organoboron reagents in Suzuki reactions is a significant step towards sustainability. nih.gov Furthermore, research into using greener solvents like water or conducting reactions under solvent-free conditions, for example using mechanochemistry (ball milling), is an active area of investigation for thiophene synthesis. nih.gov
Energy Efficiency : Microwave-assisted synthesis, as discussed previously, contributes to green chemistry by reducing energy consumption due to significantly shorter reaction times compared to conventional heating methods.
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Direct C-H functionalization is an emerging strategy that offers high atom economy by avoiding the pre-functionalization (e.g., halogenation) of substrates, thus reducing steps and waste.
Emerging Methodologies : Novel approaches such as photocatalytic and biocatalytic methods are being explored for nitration reactions. Preliminary studies using photocatalysts like TiO₂/WO₃ composites have shown promise in nitrating thiophene derivatives at room temperature, which would eliminate the need for concentrated acid waste streams.
By integrating these green chemistry principles, the synthesis of nitrothiophene derivatives can be made safer, more efficient, and more environmentally sustainable.
Reactivity and Transformational Chemistry of 2 Methoxymethyl 5 Nitro Thiophene
Reactivity of the Nitro Group in 2-Methoxymethyl-5-nitro-thiophene
The nitro group at the 5-position profoundly influences the chemical reactivity of the thiophene (B33073) ring, primarily through its strong electron-withdrawing nature. This effect is crucial in facilitating various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
The presence of the nitro group activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com This is a widely used method for modifying thiophene derivatives. nih.gov In these reactions, a nucleophile attacks the carbon atom bearing the nitro group, which acts as a good leaving group. The reaction generally proceeds through a stepwise addition-elimination mechanism, forming an intermediate Meisenheimer complex. youtube.comrsc.org
A significant application of the SNAr reactivity of nitrothiophenes is in the synthesis of thieno[3,2-b]thiophenes. researchgate.net These fused bicyclic systems are of considerable interest due to their applications in photo- and electroactive materials. researchgate.netencyclopedia.pub The reaction of 3-nitrothiophene-2,5-dicarboxylates with thiolates, such as thiophenols or thioglycolates, in the presence of a base like potassium carbonate, leads to the displacement of the nitro group to form 3-sulfenylthiophene-2,5-dicarboxylates. researchgate.net
Subsequent treatment of these intermediates, particularly those with -SCH2CO2Alk or -SCH2COMe moieties at the C-3 position, with sodium alcoholates can induce a Dieckmann condensation, resulting in the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene (B52689) derivatives. researchgate.net In some cases, the reaction of a nitrothiophene derivative with a suitable thiol can directly yield thieno[3,2-b]thiophenes. researchgate.net For instance, the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate or 2-mercaptoacetone in the presence of potassium carbonate directly forms 2,5-disubstituted thieno[3,2-b]thiophenes. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-nitrothiophene-2,5-dicarboxylates | Thiophenols, Thioglycolates | 3-sulfenylthiophene-2,5-dicarboxylates | researchgate.net |
| 3-sulfenylthiophene-2,5-dicarboxylates | Sodium alcoholates | 2,3,5-trisubstituted thieno[3,2-b]thiophenes | researchgate.net |
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Methyl thioglycolate, 2-mercaptoacetone | 2,5-disubstituted thieno[3,2-b]thiophenes | researchgate.net |
Reductive Transformations of the Nitro Group (e.g., to Amino Functionalities)
The nitro group of this compound can be readily reduced to an amino group, providing a pathway to various 5-amino-thiophene derivatives. This transformation is a common and crucial step in the synthesis of many biologically active compounds and functional materials. google.comdur.ac.uk A variety of reducing agents can be employed for this purpose, ranging from metal-based systems to metal-free protocols. organic-chemistry.org
Commonly used methods for the reduction of nitroarenes to primary amines include the use of:
Zinc dust in water with nanomicelles. organic-chemistry.org
HSiCl3 and a tertiary amine in a metal-free system. organic-chemistry.org
Formic acid with an iron-based catalyst. organic-chemistry.org
Tetrahydroxydiboron in water. organic-chemistry.org
Diborane, which is effective for reducing 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine. google.com
The resulting amino-thiophenes are versatile intermediates. For example, 2-amino-5-nitrophenol (B90527) derivatives, which share the o-aminophenol structure, are valuable as industrial starting materials and can be converted into various synthetic intermediates by further modification of the amino and nitro groups. google.com
Electron-Withdrawing Effects on Ring Reactivity
The nitro group is a potent electron-withdrawing group, which significantly decreases the electron density of the thiophene ring. ontosight.aiontosight.ai This deactivation makes the ring less susceptible to electrophilic substitution reactions, which are characteristic of aromatic systems. numberanalytics.com However, this electron-withdrawing effect is precisely what enhances the ring's reactivity towards nucleophiles, as seen in SNAr reactions. nih.govontosight.ai
The combination of the electron-donating sulfur atom and the electron-withdrawing nitro group creates a "push-pull" effect, which modulates the electronic properties and reactivity of the compound. ontosight.ai This effect can lead to a decrease in the HOMO-LUMO energy gap, making the molecule more reactive. ontosight.ai The position of the nitro group is critical; a nitro group at the 5-position strongly activates the ring for nucleophilic attack at the 2- and 5-positions.
Reactivity of the Methoxymethyl Group
The methoxymethyl (MOM) group is a common protecting group for alcohols in organic synthesis. wikipedia.org Its reactivity primarily involves cleavage to regenerate the parent alcohol.
Cleavage Reactions of the Methoxymethyl Ether
The methoxymethyl ether in this compound can be cleaved under various acidic conditions. wikipedia.orgthieme-connect.de Both Brønsted and Lewis acids are effective for this deprotection. wikipedia.org
Common reagents and conditions for MOM ether cleavage include:
Trialkylsilyl triflates (e.g., TMSOTf, TESOTf) with 2,2'-bipyridyl: This system allows for the chemoselective transformation of aromatic MOM ethers. nih.gov With TMSOTf, the aromatic MOM ether is first converted to a silyl (B83357) ether and then hydrolyzed to the alcohol. nih.gov Using TESOTf can lead directly to the aromatic triethylsilyl ether. nih.gov
ZnBr2 and n-PrSH: This combination provides a rapid and efficient method for the selective deprotection of MOM ethers, often in less than ten minutes with high yields. researchgate.net
Bromodi(isopropylthio)borane [(iPrS)2B-Br]: This reagent can be used for the cleavage of MOM ethers, particularly in complex molecules where milder conditions are required. thieme-connect.de
The mechanism of deprotection for aromatic MOM ethers can differ from that of aliphatic MOM ethers. nih.gov While aliphatic MOM ethers typically form a highly polar salt intermediate before hydrolysis, aromatic MOM ethers may initially form a less polar intermediate. nih.gov
| Reagent System | Outcome | Reference |
| TMSOTf / 2,2'-bipyridyl, then H2O | Deprotection to alcohol via silyl ether | nih.gov |
| TESOTf / 2,2'-bipyridyl | Formation of TES ether | nih.gov |
| ZnBr2 / n-PrSH | Rapid deprotection to alcohol | researchgate.net |
| (iPrS)2B-Br | Cleavage of MOM ether | thieme-connect.de |
Derivatization at the Methoxymethyl Position
The methoxymethyl group at the 2-position of the thiophene ring serves as a handle for various chemical modifications. The ether linkage can be cleaved under specific conditions to yield the corresponding alcohol, 2-hydroxymethyl-5-nitro-thiophene. This transformation opens up avenues for further derivatization, such as oxidation to the corresponding aldehyde or carboxylic acid, or esterification and etherification reactions to introduce new functional groups.
Furthermore, the benzylic-like nature of the methylene (B1212753) group adjacent to the thiophene ring can be exploited. Under radical conditions or in the presence of strong bases, this position can be functionalized, although such reactions need to be carefully controlled to avoid competing reactions on the thiophene ring itself.
Electrophilic and Nucleophilic Reactions on the Thiophene Ring
The reactivity of the thiophene ring in this compound towards electrophilic and nucleophilic attack is significantly influenced by the electronic properties of its substituents.
The nitro group at the 5-position is a powerful electron-withdrawing group, deactivating the thiophene ring towards electrophilic aromatic substitution. Any electrophilic attack is directed to the positions meta to the nitro group, which are the 3- and 4-positions. Conversely, the methoxymethyl group at the 2-position is an ortho, para-director. The interplay of these two groups dictates the regioselectivity of substitution reactions.
For nucleophilic aromatic substitution (SNA_r), the strong electron-withdrawing nature of the nitro group facilitates attack by nucleophiles, primarily at the carbon atom bearing the nitro group (C5) or at the C3 position, leading to displacement of the nitro group or a hydrogen atom, respectively. The specific outcome often depends on the nature of the nucleophile and the reaction conditions.
The regioselective functionalization of substituted thiophenes is a key strategy in the synthesis of complex molecules. For instance, the selective reaction at specific positions on the thiophene ring allows for the controlled introduction of various functional groups, which is crucial for building up molecular complexity.
The reactivity of the thiophene ring is a direct consequence of the electronic effects of the methoxymethyl and nitro substituents.
Nitro Group (-NO₂): This group exerts a strong -I (inductive) and -M (mesomeric or resonance) effect, withdrawing electron density from the thiophene ring. lumenlearning.com This deactivation makes electrophilic substitution more difficult and directs incoming electrophiles to the meta position (C3 and C4). libretexts.org The resonance structures below illustrate the delocalization of the positive charge in the sigma complex intermediate during electrophilic attack, showing why the meta position is favored.
Methoxymethyl Group (-CH₂OCH₃): This group has a weak -I effect due to the oxygen atom but can also exhibit a weak +M effect by donating a lone pair of electrons from the oxygen into the ring system, although this is less pronounced than for a methoxy (B1213986) group directly attached to the ring. Its primary influence is as an ortho, para-director for electrophilic substitution. stpeters.co.in
The combined influence of these two groups results in a complex reactivity profile where the 4-position is the most likely site for electrophilic attack, being meta to the deactivating nitro group and para to the activating methoxymethyl group.
| Substituent | Inductive Effect | Resonance Effect | Effect on Ring Reactivity | Directing Influence |
| -NO₂ | -I (Electron Withdrawing) | -M (Electron Withdrawing) | Deactivating | Meta |
| -CH₂OCH₃ | -I (Weakly Electron Withdrawing) | +M (Weakly Electron Donating) | Activating | Ortho, Para |
Cycloaddition Reactions Involving Nitrothiophenes
The electron-deficient nature of the nitro-substituted thiophene ring makes it a suitable component in cycloaddition reactions, where it can act as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems.
Nitro-substituted thiophenes can undergo dearomative [3+2] cycloaddition reactions with azomethine ylides. nih.govrsc.orgnih.gov In this type of reaction, the thiophene ring acts as the 2π component (dipolarophile) and the azomethine ylide serves as the 3-atom component (1,3-dipole). wikipedia.orgorganicreactions.orguchicago.edu This reaction leads to the formation of a five-membered heterocyclic ring fused to the thiophene core, with a loss of aromaticity in the thiophene ring. nih.govrsc.orgnih.gov
For example, the reaction of a nitrobenzothiophene with a nonstabilized azomethine ylide, generated in situ, can produce functionalized fused tricyclic benzo nih.govrsc.orgthieno[2,3-c]pyrroles with high diastereoselectivity. nih.govrsc.orgnih.govrsc.orgresearchgate.net These reactions are often highly regioselective and stereoselective, providing a route to complex molecular architectures from relatively simple starting materials. nih.govrsc.orgnih.gov
Nitrothiophenes can also participate in cycloaddition reactions with other electron-deficient species, such as nitroalkenes. For instance, nitrothiophenes can act as dienophiles in Diels-Alder reactions with suitable dienes. sciforum.net The strong electron-withdrawing character of the nitro group enhances the dienophilic nature of the thiophene ring. sciforum.net
Furthermore, reactions involving nitroalkanes can proceed through various pathways. For instance, under certain conditions, nitroalkanes can serve as precursors to nitrile oxides, which can then undergo 1,3-dipolar cycloaddition with the thiophene ring. Alternatively, reactions can be promoted by the electrophilic activation of nitroalkanes. frontiersin.org The specific course of the reaction and the resulting products are highly dependent on the reaction conditions and the nature of the reactants. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies of 2 Methoxymethyl 5 Nitro Thiophene Derivatives
Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 2-methoxymethyl-5-nitro-thiophene.
¹H NMR Spectroscopy: The proton NMR spectrum of a typical this compound derivative would exhibit characteristic signals corresponding to the methoxymethyl group and the thiophene (B33073) ring protons. The methoxy (B1213986) protons (-OCH₃) would appear as a singlet, while the methylene (B1212753) protons (-CH₂-) would also present as a singlet. The protons on the thiophene ring would show distinct chemical shifts and coupling patterns depending on their positions and the electronic effects of the substituents. For instance, in related nitrothiophene compounds, the protons on the thiophene ring appear in the aromatic region of the spectrum. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal. The chemical shifts of the thiophene ring carbons are particularly informative, with the carbon atom attached to the nitro group (C5) and the carbon bearing the methoxymethyl group (C2) showing characteristic downfield shifts due to the electron-withdrawing nature of the nitro group and the electronegativity of the oxygen atom, respectively. Studies on related 2-methoxy-3-nitro-5-X-thiophenes have utilized ¹³C NMR to analyze substituent effects on the electron density distribution within the thiophene ring. rsc.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. COSY spectra would reveal the coupling relationships between adjacent protons on the thiophene ring, while HSQC spectra would correlate the signals of protons directly attached to carbon atoms, confirming the assignments made from the 1D spectra.
Interactive Data Table: Representative NMR Data for Thiophene Derivatives
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene Ring Protons | 7.0 - 8.5 | 120 - 150 |
| Methoxymethyl (-OCH₃) | ~3.3 - 3.8 (singlet) | ~58 - 62 |
| Methoxymethyl (-CH₂-) | ~4.5 - 5.0 (singlet) | ~65 - 70 |
Note: The chemical shift ranges are approximate and can vary based on the solvent and specific substituents on the thiophene ring.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum would be dominated by characteristic absorption bands for the nitro group, the ether linkage, and the thiophene ring.
The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-O-C stretching vibration of the methoxymethyl group would be observed in the region of 1000-1250 cm⁻¹. The thiophene ring itself gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1500 cm⁻¹ region, and a C-S stretching vibration. scielo.org.zaresearchgate.netresearchgate.net The presence of these distinct bands in the IR spectrum provides strong evidence for the presence of the respective functional groups in the molecule.
Interactive Data Table: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Ether (C-O-C) | Stretch | 1000 - 1250 |
| Thiophene Ring | C-H Stretch | > 3000 |
| Thiophene Ring | C=C Stretch | 1400 - 1500 |
| Thiophene Ring | C-S-C Deformation | ~700-800 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₅NO₃S), HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. chemscene.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from other spectroscopic methods.
Ultraviolet-Visible Spectroscopy and Electronic Transitionsrsc.orgchemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uu.nl The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and potentially n → π* transitions. The conjugated π-system of the thiophene ring, extended by the electron-withdrawing nitro group, is expected to give rise to strong absorptions in the UV region. The position and intensity of these absorption bands are sensitive to the electronic nature of the substituents on the thiophene ring. biointerfaceresearch.comekb.egresearchgate.net
The electronic properties of the thiophene ring can be systematically modified by introducing different substituents. The effect of these substituents on the electronic transitions can be quantified by studying the shifts in the absorption maxima (λ_max) in the UV-Vis spectrum. A common approach to analyze these effects is through the use of Hammett-Brown plots, which correlate the logarithm of a reaction rate or equilibrium constant (or in this case, a spectroscopic parameter like λ_max) with a substituent constant (σ). rsc.orgresearchgate.net
For a series of 5-substituted-2-methoxymethyl-thiophenes, a Hammett-Brown plot could be constructed by plotting the wavenumber of the absorption maximum against the appropriate Hammett constant for the substituent at the 5-position. The slope of this plot (the reaction constant, ρ) would provide a measure of the sensitivity of the electronic transition to the electronic effects of the substituent. Such studies on related thiophene systems have shown that the electronic effects of substituents are effectively transmitted through the thiophene ring. rsc.org This type of analysis is crucial for understanding the structure-property relationships in this class of compounds and for designing molecules with specific electronic absorption characteristics.
Computational and Theoretical Investigations of 2 Methoxymethyl 5 Nitro Thiophene
Electronic Structure and Reactivity Descriptors
Photophysical Property Predictions (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the photophysical properties of molecules like 2-Methoxymethyl-5-nitro-thiophene. This approach allows for the calculation of excited state energies, which correspond to the absorption of light and are crucial for understanding the compound's behavior when exposed to electromagnetic radiation.
Detailed research findings on the specific photophysical properties of this compound are not widely available in published literature. However, studies on structurally related nitro-substituted aromatic and heterocyclic compounds provide a strong basis for predicting its behavior. For instance, the photophysics of 2-nitro-5,10,15,20-tetra-p-tolylporphyrin and its zinc analog have been investigated to assess their potential as electron-accepting pigments. nih.gov These molecules exhibit short singlet lifetimes and anomalous emission spectra that are dependent on temperature and solvent, suggesting the formation of an intramolecular charge transfer state. nih.gov
For this compound, TD-DFT calculations would likely be employed to predict its UV-visible absorption spectrum. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. The nature of these transitions, including the orbitals involved and their respective energies, would be elucidated. For example, a TD-DFT study on (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one, a complex molecule also containing a nitro group, successfully calculated the UV-visible spectrum, showing electronic transitions at 388 nm and 495 nm. nih.gov
The predicted photophysical data for this compound, based on analogous compounds, can be summarized in the following illustrative table:
| Predicted Property | Typical Computational Method | Expected Observation | Underlying Electronic Transition |
|---|---|---|---|
| Maximum Absorption Wavelength (λmax) | TD-DFT/B3LYP/6-311+G(d,p) | ~300-400 nm | π → π* |
| Molar Absorptivity (ε) | Calculated from Oscillator Strength | High | Allowed Transition |
| Fluorescence Emission | TD-DFT Optimization of S1 State | Likely weak or quenched | Intramolecular Charge Transfer (ICT) from thiophene (B33073) to nitro group |
| Triplet State Energy | DFT or TD-DFT | Lower than singlet excited state | Intersystem Crossing (ISC) |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most plausible pathways, intermediates, and transition states.
Transition State Analysis
Transition state theory is the cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, are used to locate the transition state (TS) structure for a given reaction, which is a first-order saddle point on the potential energy surface. The geometry and energetic properties of the TS provide critical information about the reaction barrier.
Energetic Profiles of Key Transformations
An illustrative energetic profile for a hypothetical two-step reaction is presented below:
| Reaction Step | Species | Calculated Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | This compound + Nucleophile |
| 2 | Transition State 1 (TS1) | +15.2 | Formation of the Meisenheimer-like intermediate |
| 3 | Intermediate | -5.8 | Meisenheimer-like complex |
| 4 | Transition State 2 (TS2) | +10.1 | Departure of the leaving group |
| 5 | Products | -12.4 | Substituted product + Leaving group |
Structure-Reactivity Relationships and Substituent Effects (e.g., Hammett Studies)
The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. viu.ca While originally developed for benzene (B151609) derivatives, the principles of Hammett-type analysis have been extended to heterocyclic systems like thiophene. rsc.org
In the context of this compound, computational Hammett studies would involve calculating the reaction rates or equilibrium constants for a series of related compounds with different substituents at various positions on the thiophene ring. By plotting the logarithm of the calculated rate or equilibrium constant against the appropriate Hammett substituent constant (σ), a linear relationship can often be established. The slope of this line, the reaction constant (ρ), provides insight into the sensitivity of the reaction to electronic effects. viu.ca
Studies on the reactions of 2-L-5-nitro-3-X-thiophenes with amines have successfully established a set of ortho sigma constants that account for the electronic effects of 3-X substituents, leading to excellent linear free-energy ortho-correlations. rsc.org For this compound, the strong electron-withdrawing nature of the nitro group at the 5-position is expected to significantly influence the reactivity of the thiophene ring, particularly towards nucleophilic attack. The methoxymethyl group at the 2-position will also exert an electronic and steric influence.
An illustrative table of calculated Hammett parameters for a hypothetical reaction series is shown below:
| Substituent (X) at C3 | Hammett Constant (σp) | Calculated log(k/kH) | Reaction Constant (ρ) |
|---|---|---|---|
| -H | 0.00 | 0.00 | 2.1 (Illustrative) |
| -CH3 | -0.17 | -0.35 | |
| -Cl | 0.23 | 0.48 | |
| -CN | 0.66 | 1.39 |
Molecular Dynamics Simulations for Conformational Analysis (if applicable)
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics. nih.gov For a relatively flexible molecule like this compound, which has a rotatable methoxymethyl group, MD simulations can reveal the preferred conformations and the energy barriers between them.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for all atoms in the system over a period of time. hacettepe.edu.tr The resulting trajectory provides a wealth of information about the molecule's conformational landscape. Analysis of the dihedral angles involving the methoxymethyl group would indicate the most populated rotamers and the dynamics of their interconversion.
While specific MD studies on this compound are not readily found, the methodology is well-established and would provide valuable insights into how the molecule's shape and flexibility influence its interactions with its environment and other molecules.
Applications of 2 Methoxymethyl 5 Nitro Thiophene in Organic Synthesis and Materials Science
Role as Versatile Building Blocks in Complex Molecule Synthesis
The strategic placement of the nitro and methoxymethyl groups on the thiophene (B33073) ring makes 2-Methoxymethyl-5-nitro-thiophene a highly useful intermediate for constructing more complex molecular architectures.
Nitro-substituted aromatic and heteroaromatic compounds are well-established precursors for the synthesis of a vast array of heterocyclic systems. researchgate.netrsc.orgsci-hub.se The nitro group in this compound is a key functional handle that can be readily transformed, primarily through reduction to an amino group. This resulting 5-amino-2-methoxymethyl-thiophene becomes a nucleophilic building block for creating fused heterocyclic systems.
The general strategy involves the reduction of the nitro group, followed by condensation and cyclization reactions with appropriate electrophilic partners. For instance, the amino group can react with dicarbonyl compounds, α-haloketones, or other bifunctional reagents to construct new rings fused to the thiophene core. This approach is fundamental in medicinal chemistry and materials science for creating novel molecular frameworks. nih.govrsc.org
Nitroalkenes, a related class of compounds, are known to be excellent substrates in cascade and tandem reactions for synthesizing six-membered heterocycles like piperidines and pyridines. researchgate.netrsc.org Similarly, the nitrothiophene moiety can participate in cycloaddition reactions or serve as a platform for building complex polycyclic structures. rsc.org The synthesis of nitrothiophenes is a critical first step, and various methods have been developed for this purpose, often involving the nitration of a thiophene precursor. researchgate.netgoogle.com The resulting nitro-substituted thiophenes are then used as intermediates for further synthetic elaborations, including the creation of thiophene-fused analogues of biologically active molecules. nih.govntnu.no
Functionalized organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. Thiophene-containing linkers are increasingly used in the design of these materials due to their electronic properties and ability to form stable, extended structures. rsc.orgresearchgate.net
This compound can serve as a precursor to the bifunctional linkers required for MOF and COF synthesis. The synthetic utility of the molecule lies in the differential reactivity of its functional groups. For example:
The nitro group can be reduced to an amine.
The methoxymethyl group can be deprotected to a hydroxymethyl group, which can then be oxidized to a carboxylic acid.
This creates a thiophene-based linker with amino and carboxylate functionalities, which are common coordinating groups for building frameworks. These functional groups can then be used to connect metal nodes in MOFs or other organic linkers in COFs. The incorporation of thiophene units into the framework can impart specific electronic or photocatalytic properties to the final material. rsc.orgresearchgate.net
Contributions to Advanced Materials Research
Thiophene derivatives are cornerstones of modern materials science, particularly in the field of organic electronics. semanticscholar.orgresearchgate.net Their ability to support charge transport and their tunable optical and electronic properties make them essential components in a variety of advanced materials.
Polythiophenes are among the most studied classes of conductive polymers due to their high charge carrier mobility and environmental stability. semanticscholar.orgresearchgate.netcmu.edu The properties of polythiophene can be finely tuned by introducing substituents onto the thiophene ring. researchgate.net
While the direct polymerization of this compound might be challenging and the resulting polymer may not be highly conductive due to the electron-withdrawing nature of the nitro group, the compound serves as a valuable synthetic intermediate. The nitro group can be chemically modified post-polymerization or, more commonly, converted to other functional groups prior to polymerization. For example, reduction to an amino group or replacement via nucleophilic aromatic substitution would yield a monomer with different electronic properties.
The synthesis of poly(3-alkylthiophenes) (PATs) was a major breakthrough, leading to soluble and processable conductive polymers. cmu.edu The methoxymethyl group in this compound is analogous to the alkyl chains in PATs, potentially improving the solubility and processability of polymers derived from it. Various methods, including chemical and electrochemical oxidation, are used to synthesize polythiophene thin films from monomer precursors. nih.gov The ability to create functionalized monomers is key to developing new conductive polymers with tailored properties for applications such as sensors, antistatic coatings, and electronic devices. researchgate.netresearchgate.net
Photochromic molecules can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. Bis(thienyl)ethenes (BTEs) are a prominent class of photochromic compounds known for their thermal stability and fatigue resistance. rsc.orgnih.gov These molecules undergo a reversible 6π-electrocyclization reaction between an open, colorless form and a closed, colored form.
Recent research has focused on synthesizing and studying BTEs bearing methoxymethyl groups at the 2- and 2'-positions of the thiophene rings. rsc.orgnih.govrsc.org These methoxymethyl groups influence the electronic properties and stability of the photochromic system. The synthesis of these molecules involves coupling appropriately substituted thiophene units. A compound like 2-methoxymethylthiophene, which could potentially be derived from this compound by removing the nitro group, is a direct precursor for such systems.
Studies have shown that varying the substituents on the thiophene rings allows for the fine-tuning of the absorption wavelengths of both the open and closed forms. nih.govresearchgate.net The stability of BTEs, for example when embedded in polymer films like polymethylmethacrylate (PMMA), is crucial for their application in devices such as optical switches and data storage. rsc.orgrsc.org The presence of different functional groups, including methoxy (B1213986) and methoxymethyl groups, has been investigated to optimize these properties. rsc.orgresearchgate.net
Thiophene-based conjugated polymers and small molecules are essential materials in organic electronics, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.netrsc.org Their success stems from their excellent charge transport properties and versatile, tunable structures. rsc.orgacs.org In OSCs, thiophene-based materials typically function as the electron donor component in the active layer, where light is absorbed and converted into electrical energy. semanticscholar.orgbohrium.com
Catalytic Applications (if relevant to the compound or its derivatives)
Based on a thorough review of the available scientific literature, there is no significant information to suggest that this compound or its direct derivatives have been utilized for their catalytic properties. The primary focus of research on this and structurally similar compounds has been on their role as intermediates in organic synthesis, particularly for pharmaceuticals and potentially for dyes, as discussed in the previous section. While some thiophene derivatives are known to act as ligands in coordination chemistry, which can lead to catalytic applications, this specific compound has not been identified in such a role. Further research would be required to explore any potential catalytic activity.
Future Research Directions for 2 Methoxymethyl 5 Nitro Thiophene
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic routes to functionalized heterocycles is a cornerstone of modern organic chemistry. For 2-methoxymethyl-5-nitro-thiophene, future research could focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical one-pot methodologies.
Current approaches to substituted thiophenes often involve classical condensation reactions like the Gewald reaction or subsequent functionalization of a pre-existing thiophene (B33073) ring. nih.govmdpi.comnih.gov While effective, these can sometimes require harsh conditions or generate significant waste. rsc.org Future research could explore metal-free, one-pot syntheses that combine multiple bond-forming events in a single operation. nih.govnih.govnih.gov For instance, a multicomponent reaction strategy could be devised, potentially involving a tandem nitro-Mannich reaction and N-alkylation cascade, to construct the substituted thiophene core in a highly efficient manner. nih.gov The use of green chemistry principles, such as employing solvent-free conditions or recyclable catalysts, would be a key aspect of these novel pathways. nih.govrsc.org Catalyst-free, one-pot three-component synthesis has been successfully applied to other nitro-substituted heterocycles and could be adapted for the target molecule. nih.gov
Table 1: Potential One-Pot Synthetic Strategies
| Strategy | Key Features | Potential Advantages |
| Multicomponent Reaction | Combination of three or more starting materials in a single reaction vessel. | High atom economy, reduced waste, and operational simplicity. nih.gov |
| Cascade Cyclization | A series of intramolecular reactions to form the heterocyclic ring. | Rapid increase in molecular complexity from simple precursors. nih.gov |
| Green Synthesis | Utilization of benign solvents (e.g., water), solvent-free conditions, or recyclable catalysts. | Reduced environmental impact and increased sustainability. rsc.org |
Development of Asymmetric Synthesis Methodologies
The introduction of chirality into thiophene-containing molecules is of significant interest for applications in medicinal chemistry and materials science. rsc.orgrsc.org Future research should aim to develop catalytic asymmetric methods for the synthesis of enantiomerically enriched derivatives of this compound or its precursors.
While the direct asymmetric synthesis of this specific compound is not yet reported, several promising strategies could be adapted. Organocatalysis, in particular, offers a powerful toolkit for asymmetric transformations. rsc.org For instance, chiral Brønsted base catalysts could be employed in reactions that functionalize the thiophene ring or a precursor, leading to the creation of a stereocenter. rsc.org Another avenue involves the asymmetric dearomatization of the thiophene ring, which has been achieved with high enantioselectivity for other thiophene derivatives. rsc.org
Furthermore, the use of chiral thiophene S,S-dioxides in asymmetric cycloaddition reactions presents a modular and highly stereocontrolled route to complex polycyclic frameworks. chemrxiv.org A potential strategy could involve the asymmetric synthesis of a chiral precursor which is then converted to this compound, thereby establishing a stereocenter in a related molecule. The development of chiral ligands based on thiophene derivatives for use in catalytic asymmetric oxidations has also shown promise. koreascience.krresearchgate.net
Table 2: Promising Asymmetric Synthesis Approaches
| Approach | Catalyst Type | Potential Application |
| Asymmetric Functionalization | Chiral Brønsted Base | Enantioselective introduction of substituents. rsc.org |
| Catalytic Asymmetric Dearomatization | Chiral Catalyst | Creation of chiral spirocyclic or fused-ring systems. rsc.org |
| Asymmetric Cycloaddition | Chiral Thiophene S,S-Dioxides | Stereoselective synthesis of complex polycycles. chemrxiv.org |
| Asymmetric Oxidation | Chiral Ligand-Metal Complex | Enantioselective synthesis of chiral sulfoxides from thiophene precursors. koreascience.krresearchgate.net |
Advanced Mechanistic Investigations of its Transformations
The presence of a nitro group makes the thiophene ring in this compound highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org The methoxy (B1213986) group can act as a leaving group, allowing for the introduction of a variety of nucleophiles at the C2 position. Future research should focus on detailed mechanistic studies of these transformations to gain a deeper understanding of the factors that govern reactivity and selectivity.
The generally accepted mechanism for SNAr reactions on nitroarenes involves the formation of a Meisenheimer complex as a key intermediate. wikipedia.orglibretexts.org This intermediate is stabilized by the electron-withdrawing nitro group. libretexts.org Kinetic studies, coupled with computational modeling, can elucidate the energy profile of the reaction, including the activation barriers for the formation and breakdown of the Meisenheimer complex. nih.gov It is also important to consider alternative pathways, such as the initial addition of the nucleophile to a hydrogen-bearing carbon, which can be a fast and reversible process. d-nb.infoacs.org
Investigating the influence of the solvent, the nature of the nucleophile, and the potential for catalysis will be crucial. Understanding these mechanistic details will enable the rational design of new synthetic methods that exploit the reactivity of this compound as a versatile building block.
Integration into Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the design of functional materials. The electronic properties of this compound, with its electron-rich methoxymethyl group and electron-poor nitro group, make it an interesting candidate for integration into supramolecular assemblies.
Future research could explore how this molecule participates in non-covalent interactions such as π–π stacking, hydrogen bonding, and halogen bonding. The electron-deficient nitro-aromatic core can interact favorably with electron-rich aromatic systems. rsc.org The oxygen atoms of the nitro and methoxymethyl groups can act as hydrogen bond acceptors, directing the self-assembly into predictable architectures. nih.gov
The incorporation of this compound into host-guest complexes with macrocyclic hosts is another promising avenue. researchgate.net This could lead to the development of sensors for the detection of specific analytes or the creation of responsive materials where the properties can be switched by an external stimulus. The hierarchical self-assembly of this molecule, potentially in combination with other aromatic or peptide-based components, could lead to the formation of complex and functional supramolecular polymers. rsc.orgnih.gov
Computational Design of New Derivatives with Tuned Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules and for guiding the design of new materials. Future research on this compound will undoubtedly leverage computational methods to design new derivatives with tailored electronic characteristics.
By systematically modifying the substituents on the thiophene ring, it is possible to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govarxiv.org This, in turn, allows for the control of the HOMO-LUMO gap, which is a critical parameter for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs). nih.govkyoto-u.ac.jp For example, the introduction of stronger electron-donating or -withdrawing groups can lead to a smaller band gap and a red-shift in the absorption spectrum. acs.orgrsc.org
Computational studies can also predict other important properties, such as ionization potential, electron affinity, and charge transport characteristics. researchgate.net This in-silico screening can accelerate the discovery of new derivatives of this compound with optimized properties for specific applications, reducing the need for extensive and time-consuming experimental synthesis and characterization. acs.orgacs.org
Table 3: Computationally Tunable Electronic Properties
| Property | Significance | Method of Tuning |
| HOMO-LUMO Gap | Determines optical and electronic properties. | Introduction of electron-donating/withdrawing groups. nih.govarxiv.org |
| Ionization Potential | Relates to the ease of oxidation (hole injection). | Modification of electron-donating substituents. researchgate.net |
| Electron Affinity | Relates to the ease of reduction (electron injection). | Modification of electron-withdrawing substituents. researchgate.net |
| Charge Transport | Crucial for device performance. | Altering molecular packing and intermolecular interactions. |
Q & A
Q. How do steric and electronic effects of the methoxymethyl group impact the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Compare reaction rates with analogs lacking the methoxymethyl group (e.g., 5-nitro-thiophene).
- Use Hammett plots to quantify electronic effects, leveraging substituent constants (σ) for predictive modeling .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
